Methylenedioxypyrovalerone, (S)-
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Overview
Description
Preparation Methods
The synthesis of Methylenedioxypyrovalerone, (S)-, typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with pyrrolidine and a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods are similar but are scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
Methylenedioxypyrovalerone, (S)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted derivatives and metabolites .
Scientific Research Applications
Methylenedioxypyrovalerone, (S)-, has several scientific research applications:
Mechanism of Action
Methylenedioxypyrovalerone, (S)-, exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action results in enhanced stimulation of the central nervous system, producing effects similar to those of other stimulants like cocaine and amphetamines . The molecular targets involved include the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a higher affinity for DAT .
Comparison with Similar Compounds
Methylenedioxypyrovalerone, (S)-, is often compared to other synthetic cathinones such as:
Pyrovalerone: Similar in structure but less potent in inhibiting dopamine reuptake.
Methylone: Another synthetic cathinone with a different mechanism of action, primarily affecting serotonin transporters.
α-Pyrrolidinopentiophenone (α-PVP): Similar in structure and mechanism of action but with different pharmacokinetic properties.
Methylenedioxypyrovalerone, (S)-, is unique due to its high potency as a dopamine reuptake inhibitor and its rapid onset of action .
Properties
CAS No. |
1388142-28-6 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(2S)-1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C16H21NO3/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14/h6-7,10,13H,2-5,8-9,11H2,1H3/t13-/m0/s1 |
InChI Key |
SYHGEUNFJIGTRX-ZDUSSCGKSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Origin of Product |
United States |
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